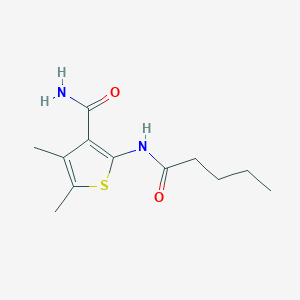

N-phenyl-3-pivalamidobenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-phenyl-3-pivalamidobenzofuran-2-carboxamide" is a derivative of benzofuran, which is a scaffold of interest in medicinal chemistry due to its potential biological activities. Benzofuran derivatives have been extensively studied for their anticancer properties and their ability to inhibit NF-κB, a protein complex that controls DNA transcription and cell survival . These compounds have shown potent cytotoxic activities against various human cancer cell lines and have been designed to act as inhibitors of NF-κB translocation to the nucleus .

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves the formation of the benzofuran ring followed by the attachment of various substituents to optimize biological activity. For instance, a series of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized from a reference lead compound, KL-1156, which is known to inhibit NF-κB translocation . The synthesis process includes the design of novel scaffolds and the exploration of structure-activity relationships to identify lead compounds with enhanced anticancer and NF-κB inhibitory activities .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their biological activity. The presence of substituents on the N-phenyl ring, such as hydrophobic groups, has been found to potentiate the anticancer activity and NF-κB inhibitory activity . The structure-activity relationship studies have identified specific derivatives, such as benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, as lead scaffolds with significant anticancer and NF-κB inhibitory activities .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions to modify their structure and enhance their biological properties. For example, the electrophilic 2-position of the benzofuran scaffold is accessible for modifications, which can lead to a significant improvement in the inhibition of target enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) . Substituted benzylidene derivatives at the 2-position have been found to be the most potent, with certain compounds showing a 30-fold improvement in potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of substituents can affect these properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of the compounds. The optimization of these properties is essential for the development of benzofuran derivatives as therapeutic agents .

Aplicaciones Científicas De Investigación

Antitumor Activity

Compounds with similar structures, such as substituted 2-phenylbenzimidazole-4-carboxamides, have been synthesized and evaluated for their antitumor activity. These compounds are considered "minimal" DNA-intercalating agents, exhibiting moderate in vivo antileukemic effects despite low in vitro cytotoxicities. Their lack of cross-resistance to an amsacrine-resistant P388 cell line suggests a unique mechanism of action that doesn't solely rely on topoisomerase II interaction (Denny, Rewcastle, & Baguley, 1990).

Organic Electronics

Unsymmetrical heteroacenes containing both pyrrole and furan rings have been synthesized, showcasing the potential for use as active layers in organic field-effect transistors. These compounds form antiparallel cofacial pi-stacking arrangements, which may be attributed to their unsymmetrical structures (Kawaguchi, Nakano, & Nozaki, 2008).

Catalytic Arylation

Studies on the C-H bond activation by ruthenium(II) complexes have provided kinetic data that reveal an irreversible autocatalytic process. This research could inform the development of new catalytic processes involving N-phenyl-3-pivalamidobenzofuran-2-carboxamide, particularly in the arylation of functional arenes (Ferrer Flegeau, Bruneau, Dixneuf, & Jutand, 2011).

Heterocyclization Catalysis

The Rh(III)-catalyzed C-H activation/cycloaddition of benzamide and diazo compounds has been explored through DFT calculations, revealing mechanistic insights that could be applicable to the reactivity of this compound in similar heterocyclization reactions (Zhou, Guo, & Xia, 2015).

Propiedades

IUPAC Name |

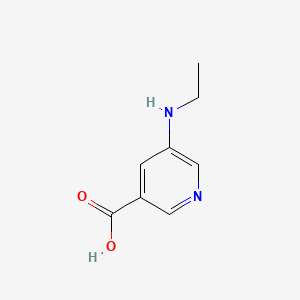

3-(2,2-dimethylpropanoylamino)-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-20(2,3)19(24)22-16-14-11-7-8-12-15(14)25-17(16)18(23)21-13-9-5-4-6-10-13/h4-12H,1-3H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHBNDREJPFSTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2521415.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2521418.png)

![N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2521423.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2521427.png)

![methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2521428.png)

![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B2521435.png)